Methyl 3-bromo-4-methoxy-5-nitrobenzoate

Physicochemical properties Process chemistry Separation science

Obtaining a reliable, multi-gram supply of regioisomerically pure Methyl 3-bromo-4-methoxy-5-nitrobenzoate is a persistent bottleneck in medicinal chemistry programs. This trisubstituted scaffold solves that challenge by providing three fully orthogonal reactive handles in a single, stable intermediate: - C3-Br enables high-yield Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings under standard Pd catalysis without specialized ligands [source]. - C5-NO₂ activates the ring for regioselective nucleophilic aromatic substitution (SNAr) while directing electrophilic chemistry to C-2/C-6 [source]. - C4-OMe can be demethylated to a phenol and the methyl ester hydrolyzed or reduced, allowing independent diversification of all three positions [source]. Supplied with rigorous analytical certification and shipped under ambient conditions worldwide.

Molecular Formula C9H8BrNO5
Molecular Weight 290.07 g/mol
CAS No. 40258-73-9
Cat. No. B1287872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-methoxy-5-nitrobenzoate
CAS40258-73-9
Molecular FormulaC9H8BrNO5
Molecular Weight290.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3
InChIKeyFTUNSACBIXMAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Methoxy-5-Nitrobenzoate: Physicochemical & Structural Baseline


Methyl 3-bromo-4-methoxy-5-nitrobenzoate (CAS 40258-73-9) is a trisubstituted benzoate ester scaffold bearing bromo (C3), methoxy (C4), and nitro (C5) groups on the aromatic ring [1]. It has a molecular formula of C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol . The compound is primarily utilized as a versatile synthetic intermediate, with the bromine atom serving as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the nitro and ester groups enabling further functionalization . Its computed LogP is 2.3, topological polar surface area (TPSA) is 81.4 Ų, and the predicted boiling point is 383.3±37.0 °C at 760 mmHg .

1
Synthetic intermediate fit
Trisubstituted benzoate scaffold
2
Cross-coupling handle
C-3 bromine for Pd catalysis
3
Orthogonal reactivity
Nitro, ester, methoxy handles

Methyl 3-Bromo-4-Methoxy-5-Nitrobenzoate: Key Differentiation Drivers


Although structurally analogous halo-nitrobenzoate esters exist, the specific combination of a C-3 bromine, C-4 methoxy, and C-5 nitro group with a methyl ester creates a unique electronic landscape that cannot be replicated by chloro, iodo, or regioisomeric congeners. The bromine atom provides an optimal balance of reactivity and stability for palladium-catalyzed cross-couplings, being more reactive than chlorine yet more stable and cost-effective than iodine [1]. Concurrently, the strong electron-withdrawing nitro group at C-5 activates the ring for nucleophilic aromatic substitution while the electron-donating methoxy group at C-4 directs electrophilic chemistry, together establishing an orthogonal reactivity profile critical for regioselective syntheses [2]. Substituting the halogen or altering the substitution pattern inevitably leads to different reaction rates, selectivity, and downstream yields, making direct interchange without re-optimization unreliable.

Target
3-Br, 4-OMe, 5-NO₂
Bromine balances reactivity and cost for Pd couplings; may shift yield if replaced by chloro or iodo.
Regioisomer
3-Br, 5-NO₂
Missing 4-methoxy group alters electronic landscape; regioselectivity may not transfer directly.
Free acid
COOH instead of COOMe
Lower lipophilicity and unprotected acid functionality; solubility and side-reaction profile may differ.

Methyl 3-Bromo-4-Methoxy-5-Nitrobenzoate: Quantitative Evidence vs. Analogs


Halogen-Dependent Physicochemical Properties

The target compound exhibits a predicted boiling point of 383.3±37.0 °C, which lies between its chloro analog (40256-82-4, predicted approximately 370-375 °C) and its iodo analog (25801-31-4, predicted 423.9±45.0 °C) . This intermediate volatility can simplify purification by distillation or sublimation compared to the higher-boiling iodo derivative, while offering better thermal stability than the lower-boiling chloro species. The density follows a similar trend: 1.6±0.1 g/cm³ (bromo) vs. 1.5±0.1 g/cm³ (chloro) and 1.8±0.1 g/cm³ (iodo) .

Boiling Point
Cross-study comparable
383.3±37.0 °C
Supports distillation process selection.
Predicted value; intermediate between chloro and iodo.
Physicochemical properties Process chemistry Separation science

Halogen-Dependent Hazard Profile

Hazard statements for methyl 3-chloro-4-methoxy-5-nitrobenzoate include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The iodo analog also carries H302, H315, H319, and H335 warnings . While comprehensive GHS classifications for the target bromo compound are not fully consolidated across all databases, its individual toxicological profile is classified as 'harmful by inhalation, in contact with skin, and if swallowed,' similar to its analogs . This indicates comparable acute toxicity profiles across the halogen series, meaning the choice of the bromo compound should be driven by reactivity and physical properties rather than safety advantages.

Hazard Profile
Cross-study comparable
Harmful (H302/H312/H332 equiv.)
Comparable to chloro and iodo analogs.
Selection driven by reactivity, not safety differentiation.
Safety assessment Laboratory handling Regulatory compliance

Regioisomeric Effects on Reactivity

The 3-bromo-4-methoxy-5-nitro substitution pattern places the bromine ortho to the methoxy and para to the nitro group, creating a unique electronic environment that favors selective palladium-catalyzed cross-coupling at the bromine position without interference from the nitro group . In contrast, the regioisomer methyl 3-bromo-5-nitrobenzoate (CAS 6307-87-5, lacking the 4-methoxy group) has a predicted boiling point of 326.0±22.0 °C and different electronic properties, which would alter reaction kinetics and selectivity in multi-step syntheses . The presence of the methoxy group in the target compound increases electron density at the ortho and para positions, activating those sites for electrophilic attack, while the nitro group deactivates the ring at the meta position, leading to a finely tuned and predictable reactivity pattern.

Regioisomer Effects
Class-level inference
3-Br, 4-OMe, 5-NO₂ pattern
Orthogonal reactivity for regioselective synthesis.
Qualitative difference; no direct quantitative data.
Regioselectivity Cross-coupling Medicinal chemistry building blocks

Ester vs. Acid: Solubility & Functionalization

The methyl ester derivative (target compound, MW 290.07 g/mol) offers distinct advantages over the corresponding free acid, 3-bromo-4-methoxy-5-nitrobenzoic acid (CAS 954815-08-8, MW 276.04 g/mol) [1]. The ester form exhibits higher solubility in organic solvents, a crucial property for homogeneous cross-coupling reactions. It also serves as a protected form of the carboxylic acid, allowing for selective transformations at the bromine and nitro positions without interference from the acid functionality, which could otherwise undergo unwanted side reactions. The computed LogP of 2.3 for the ester indicates significantly higher lipophilicity compared to the free acid (estimated LogP ~1.6), facilitating extraction and chromatographic purification [2].

Ester vs. Acid
Class-level inference
ΔLogP ≈ 0.7; ΔMW 14.03 g/mol
Higher lipophilicity supports organic-phase reactions.
Ester acts as protected acid; computed values.
Solubility Protecting group strategy Late-stage functionalization

Methyl 3-Bromo-4-Methoxy-5-Nitrobenzoate: Recommended Applications


Pd-Catalyzed Cross-Coupling for Biaryl Synthesis

The C-3 bromine atom in methyl 3-bromo-4-methoxy-5-nitrobenzoate serves as an optimal leaving group for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. Its intermediate reactivity between the sluggish chloro analog and the more expensive iodo analog means it can be used under standard palladium catalysis without the need for specialized ligands or harsh conditions. The methyl ester remains intact during these transformations, allowing for subsequent diversification .

Orthogonal Functionalization of Aromatic Scaffolds

This compound is an ideal building block for medicinal chemistry programs requiring precise control over regiochemistry. The electron-withdrawing nitro group at C-5 deactivates the ring towards electrophilic substitution, directing further functionalization to the C-2 and C-6 positions. The methoxy group at C-4 can be demethylated to a phenol for further diversification, while the ester can be hydrolyzed to the acid or reduced to the alcohol, providing three orthogonal functional handles .

Nitro-Containing Heterocycle Synthesis

The 5-nitro group can be selectively reduced to an amine, which can then be used to construct benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles. The 3-bromo-4-methoxy-5-nitro substitution pattern is particularly well-suited for the synthesis of 5-nitroindole derivatives, which are privileged scaffolds in kinase inhibitor programs .

Process Chemistry Scale-Up

The intermediate boiling point and density of methyl 3-bromo-4-methoxy-5-nitrobenzoate, combined with its well-defined hazard profile comparable to its analogs, makes it a suitable candidate for process scale-up. The compound's physicochemical properties allow for efficient purification by distillation or recrystallization, and its balanced reactivity minimizes the risk of runaway exotherms during cross-coupling reactions at scale.

Application
Selection Property
Validation Focus
Pd-Catalyzed Biaryl Synthesis
C-3 bromine reactivity fit
Cross-coupling yield and conditions review
Medicinal Chemistry Scaffold
Orthogonal functional handles
Regioselective functionalization sequences
Nitro-Heterocycle Synthesis
Nitro-to-amine reduction pathway
Heterocycle formation and cyclization review
Process Scale-Up
Balanced volatility and hazard profile
Purification efficiency and thermal stability review
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